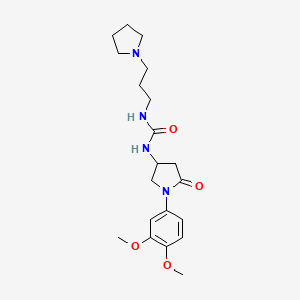
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(pyrrolidin-1-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(pyrrolidin-1-yl)propyl)urea is a useful research compound. Its molecular formula is C20H30N4O4 and its molecular weight is 390.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(pyrrolidin-1-yl)propyl)urea has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
The compound is characterized by a complex structure, which includes a pyrrolidinone ring and a dimethoxyphenyl group. Its molecular formula is C21H24N2O4, with a molecular weight of 368.43 g/mol. The compound's logP value indicates moderate lipophilicity, which may influence its absorption and distribution in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.43 g/mol |
| logP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antitumor Activity
Research indicates that derivatives of the compound exhibit significant antitumor activity. For instance, studies have shown that related compounds demonstrate inhibition rates exceeding 50% against various non-small cell lung cancer cell lines at concentrations as low as 10 µM . The specific mechanisms of action involve inhibition of receptor tyrosine kinases such as EGFR and FGFR, which are crucial for tumor growth and survival.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- EGFR Inhibition : The compound acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- FGFR Inhibition : Similarly, it has been identified as an effective inhibitor of Fibroblast Growth Factor Receptor (FGFR), further contributing to its antitumor effects .
Other Biological Activities
In addition to antitumor properties, preliminary studies suggest potential antimicrobial and anti-inflammatory activities. The structural features allow for interactions with enzymes involved in inflammatory pathways and microbial growth inhibition .
Case Studies and Experimental Findings
- Cell Line Studies : In vitro studies using A549 (wild-type EGFR) and other cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations necessary for therapeutic action .
- Mechanistic Insights : Molecular docking studies have provided insights into how the compound binds to target proteins, revealing critical interactions that stabilize the binding and enhance inhibitory effects on target receptors .
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-pyrrolidin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O4/c1-27-17-7-6-16(13-18(17)28-2)24-14-15(12-19(24)25)22-20(26)21-8-5-11-23-9-3-4-10-23/h6-7,13,15H,3-5,8-12,14H2,1-2H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKFBRCWMPAXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














